Methyl 4-((6,7-dimethoxy-2-(4-(piperidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
METHYL 4-({6,7-DIMETHOXY-2-[4-(PIPERIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, piperidine, and benzoate
Preparation Methods
The synthesis of METHYL 4-({6,7-DIMETHOXY-2-[4-(PIPERIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves several stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
METHYL 4-({6,7-DIMETHOXY-2-[4-(PIPERIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-({6,7-DIMETHOXY-2-[4-(PIPERIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The piperidine-1-sulfonyl group is known to
Properties
Molecular Formula |
C32H36N2O8S |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(4-piperidin-1-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C32H36N2O8S/c1-39-29-19-24-15-18-34(31(35)22-9-13-26(14-10-22)43(37,38)33-16-5-4-6-17-33)28(27(24)20-30(29)40-2)21-42-25-11-7-23(8-12-25)32(36)41-3/h7-14,19-20,28H,4-6,15-18,21H2,1-3H3 |
InChI Key |
ZCBRSBOMTOXQKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)COC5=CC=C(C=C5)C(=O)OC)OC |
Origin of Product |
United States |
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